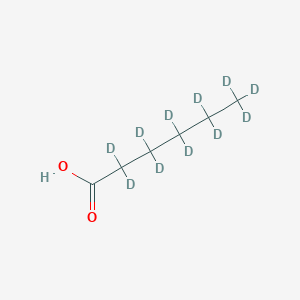![molecular formula C18H12N2O2 B1339800 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol CAS No. 106561-29-9](/img/structure/B1339800.png)
5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol
Overview
Description
5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol is an organic compound that belongs to the class of 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .
Molecular Structure Analysis
The molecular weight of this compound is 345.36 . The IUPAC name is [(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]acetic acid .The InChI code is 1S/C20H15N3O3/c24-15(25)11-21-19-17-16(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)26-20(17)23-12-22-19/h1-10,12H,11H2,(H,24,25)(H,21,22,23) .
Scientific Research Applications
Antimicrobial Activity
5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol and its derivatives have been explored for their antimicrobial properties. Studies have demonstrated that compounds synthesized from this chemical structure exhibit significant antimicrobial activity. For instance, Bhuiyan et al. (2005) synthesized a range of furo[2,3-d]pyrimidines and found them to possess notable antimicrobial effects (Bhuiyan et al., 2005). Similarly, other researchers have developed various derivatives of this compound, which also showed promising antimicrobial activities (Kidwai, Mishra, & Saxena, 2005).
Synthesis of Novel Derivatives
The synthesis of novel derivatives of this compound for various applications has been a significant area of research. El-Shahawi and El-ziaty (2017) utilized 2-Amino-4,5-diphenylfuran-3-carbonitrile as a building block for constructing new furo[2,3-d]pyrimidin-4(3H)-one derivatives, demonstrating the versatility of this compound in heterocyclic synthesis (El-Shahawi & El-ziaty, 2017).
Antifungal and Antibacterial Properties
There is evidence supporting the antifungal and antibacterial properties of this compound derivatives. Mishra (2010) synthesized 2-thioxo-3,7-disubstituted-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4(1H)-ones and found them to have mild to moderate antimicrobial activities (Mishra, 2010). This suggests potential applications in developing new antimicrobial agents.
Antiproliferative Activity
Some studies have explored the antiproliferative effects of derivatives of this compound. For instance, Atapour-Mashhad et al. (2017) reported the synthesis of pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and their evaluation for antiproliferative activity, indicating potential cancer treatment applications (Atapour-Mashhad et al., 2017).
Anti-inflammatory and Analgesic Properties
Research has also been conducted on the potential anti-inflammatory and analgesic properties of this compound derivatives. Muralidharan, Raja, and Deepti (2019) synthesized novel derivatives and found them to exhibit significant anti-inflammatory and analgesic activities (Muralidharan, Raja, & Deepti, 2019).
Mechanism of Action
Target of Action
The primary target of the compound 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol is the Serine/threonine-protein kinase Chk1 . This protein kinase plays a crucial role in cell cycle arrest and the activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
It is known to interact with its target, the serine/threonine-protein kinase chk1, which is required for checkpoint-mediated cell cycle arrest and activation of dna repair . This interaction may result in changes to the cell cycle and DNA repair mechanisms.
Biochemical Pathways
Given its interaction with the serine/threonine-protein kinase chk1, it is likely that it affects pathways related to cell cycle regulation and dna repair .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the Serine/threonine-protein kinase Chk1. This interaction could potentially lead to changes in cell cycle regulation and DNA repair mechanisms .
properties
IUPAC Name |
5,6-diphenyl-3H-furo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)20-11-19-17/h1-11H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFVPWSISZURQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C(=O)NC=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459930 | |
| Record name | ST51039150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106561-29-9 | |
| Record name | ST51039150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

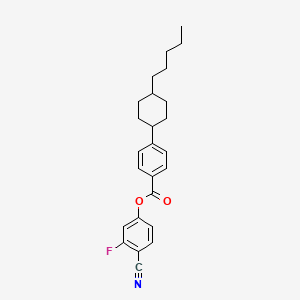
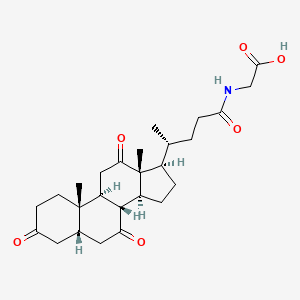

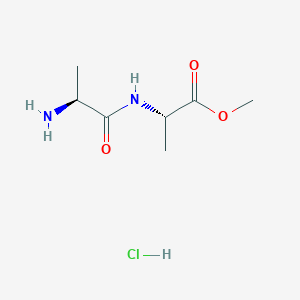
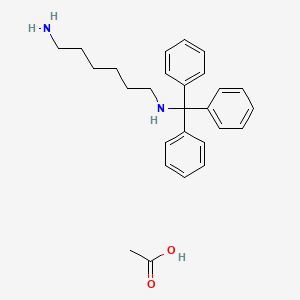


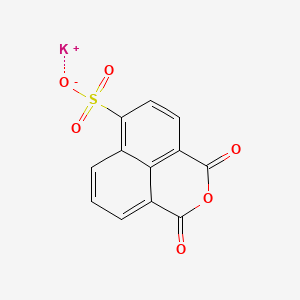
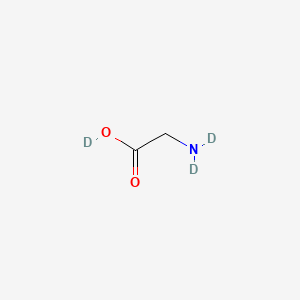
![(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)
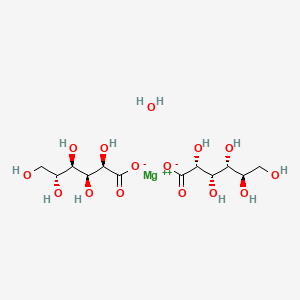
![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)
